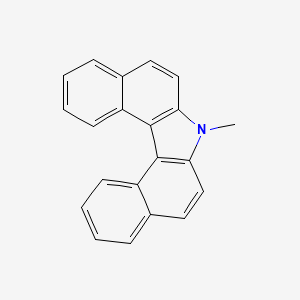

N-Methyl-7H-dibenzo(c,g)carbazole

Overview

Description

N-Methyl-7H-dibenzo(c,g)carbazole is an organic compound with the molecular formula C21H15N. It is a derivative of 7H-dibenzo(c,g)carbazole, where a methyl group is attached to the nitrogen atom. This compound is part of the carbazole family, known for its aromatic structure and significant biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-7H-dibenzo(c,g)carbazole typically involves the methylation of 7H-dibenzo(c,g)carbazole. One common method is the reaction of 7H-dibenzo(c,g)carbazole with methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-7H-dibenzo(c,g)carbazole can undergo several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced carbazole derivatives.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can yield halogenated or nitrated derivatives .

Scientific Research Applications

N-Methyl-7H-dibenzo(c,g)carbazole has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying aromaticity and reactivity.

Biology: This compound is studied for its interactions with biological macromolecules, such as DNA and proteins.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer research due to its ability to induce DNA damage.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of N-Methyl-7H-dibenzo(c,g)carbazole involves its interaction with cellular components, leading to various biological effects. It can intercalate into DNA, causing structural distortions and inhibiting replication and transcription processes. This interaction can result in DNA strand breaks and the formation of DNA adducts, which are critical in its potential anticancer activity .

Comparison with Similar Compounds

Similar Compounds

7H-Dibenzo(c,g)carbazole: The parent compound without the methyl group.

5,9-Dimethyl dibenzo(c,g)carbazole: A derivative with two methyl groups.

N-Acetyl-7H-dibenzo(c,g)carbazole: A derivative with an acetyl group on the nitrogen atom

Uniqueness

N-Methyl-7H-dibenzo(c,g)carbazole is unique due to its specific methylation, which can influence its chemical reactivity and biological activity. The presence of the methyl group can affect its solubility, stability, and interaction with biological targets, making it distinct from other carbazole derivatives .

Biological Activity

N-Methyl-7H-dibenzo(c,g)carbazole (N-MeDBC) is a compound of significant interest due to its biological activities, particularly in the fields of toxicology and pharmacology. This article delves into the compound's interactions with biological macromolecules, its genotoxicity, and potential therapeutic applications, supported by data tables and case studies.

Overview of this compound

N-MeDBC is a derivative of 7H-dibenzo(c,g)carbazole, characterized by the presence of a methyl group attached to the nitrogen atom. Its molecular formula is C21H15N. The compound is part of the carbazole family, which is known for its diverse biological activities, including antimicrobial and antitumor properties .

The biological activity of N-MeDBC primarily involves its interaction with DNA. It can intercalate into DNA strands, leading to structural distortions that inhibit replication and transcription. This interaction can result in DNA strand breaks and the formation of DNA adducts, which are crucial for its potential anticancer effects.

Key Mechanisms:

- DNA Intercalation : N-MeDBC binds to DNA, disrupting normal function.

- Genotoxicity : Induces DNA damage, leading to potential carcinogenic effects.

Genotoxicity Studies

Research has highlighted the genotoxic potential of N-MeDBC compared to its parent compound, 7H-dibenzo(c,g)carbazole (DBC). A study found that N-MeDBC induces significant levels of DNA strand breaks and micronuclei formation in human keratinocyte cells (HaCaT), which express cytochrome P4501A1—an enzyme involved in the metabolism of DBC and its derivatives .

Comparative Genotoxicity Table

| Compound | DNA Strand Breaks | Micronuclei Formation | DNA Adducts |

|---|---|---|---|

| 7H-Dibenzo(c,g)carbazole (DBC) | High | High | Present |

| This compound (N-MeDBC) | Moderate | Moderate | Present |

| 5,9-Dimethyl DBC (DiMeDBC) | Low | Low | Absent |

Case Studies on Biological Activity

-

Skin vs. Liver Carcinogenicity :

A study demonstrated that N-MeDBC exhibits reduced hepatocarcinogenic activity compared to DBC. Specifically, N-MeDBC showed approximately 300-fold lower DNA-binding activity in mouse liver but only a 2-fold reduction in skin. This suggests that while both compounds are local carcinogens, their mechanisms differ significantly based on tissue type . -

Antitumor Activity :

Various studies have reported on the antiproliferative effects of carbazole derivatives, including N-MeDBC. In vitro tests indicated that certain derivatives exhibited potent activity against human breast cancer cell lines (MCF-7), with IC50 values ranging from 35.6 to 80 µg/mL .

Potential Therapeutic Applications

The unique properties of N-MeDBC position it as a candidate for further research into therapeutic applications, particularly in cancer treatment due to its ability to induce DNA damage selectively in tumor cells. Its structure allows for modifications that could enhance its efficacy and reduce toxicity.

Summary of Therapeutic Research Findings

Properties

IUPAC Name |

12-methyl-12-azapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N/c1-22-18-12-10-14-6-2-4-8-16(14)20(18)21-17-9-5-3-7-15(17)11-13-19(21)22/h2-13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBOZXXIZLLMJJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C3=CC=CC=C3C=C2)C4=C1C=CC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70181557 | |

| Record name | N-Methyl-7H-dibenzo(c,g)carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70181557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27093-62-5 | |

| Record name | 7-Methyl-7H-dibenzo[c,g]carbazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27093-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-7H-dibenzo(c,g)carbazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027093625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-7H-dibenzo(c,g)carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70181557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-METHYL-7H-DIBENZO(C,G)CARBAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CW2LR35YB3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.